1-Bromo-4-(2-iodoethyl)benzene
Overview
Description
1-Bromo-4-(2-iodoethyl)benzene is a halogenated aromatic compound that belongs to the family of substituted benzenes. It is characterized by the presence of a bromine atom at the para position and an iodoethyl group attached to the benzene ring. This compound is of significant interest in various fields of research and industry due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
1-Bromo-4-(2-iodoethyl)benzene is a halogenated hydrocarbon . It is primarily used as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds can be used in various applications, including the preparation of dioxane-based antiviral agents .
Mode of Action
The compound undergoes electrophilic aromatic substitution reactions . The general mechanism involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the synthesis of benzene derivatives through electrophilic aromatic substitution . This process is crucial in the formation of various organic-inorganic hybrid compounds .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is a cyp1a2, cyp2c9, and cyp2d6 inhibitor . Its lipophilicity (Log Po/w) is 2.64 (iLOGP) and 3.69 (Consensus Log Po/w) .
Result of Action
The primary result of the action of this compound is the formation of various organic-inorganic hybrid compounds . These compounds have potential applications in the development of antiviral agents .
Action Environment
The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C . Environmental factors such as temperature and the presence of inert gases can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-(2-iodoethyl)benzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution and radical addition reactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to undergo triethyl borane-mediated intermolecular radical addition with 2H-azirine-3-carboxylate . The nature of these interactions often involves the formation of covalent bonds between the halogenated benzene ring and the target biomolecule, leading to changes in the biomolecule’s structure and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s halogen atoms can participate in halogen bonding, a type of non-covalent interaction that influences the binding affinity and specificity of the compound for its target biomolecules . Additionally, the compound can act as an electrophile in aromatic substitution reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to changes in the conformation and activity of the target biomolecules, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can vary depending on the experimental conditions, such as temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to the formation of by-products that could have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses could lead to significant biochemical and physiological changes. Threshold effects observed in these studies indicate that there is a dosage-dependent response, with higher doses potentially causing toxic or adverse effects . For instance, high doses of this compound may induce oxidative stress, inflammation, and cellular damage, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of more water-soluble metabolites that can be excreted . These metabolic pathways are crucial for detoxifying the compound and preventing its accumulation in tissues, which could otherwise lead to adverse effects on cellular function and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes and interact with intracellular targets. Additionally, the presence of halogen atoms in the molecule can influence its binding affinity for transporters and proteins, affecting its distribution and localization within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, mitochondria, or other organelles, where it can exert its biochemical effects . The specific localization of the compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-iodoethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-ethylbenzene followed by iodination. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The resulting 1-bromo-4-ethylbenzene is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-iodoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding ethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone or butanone is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted benzenes.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in ethylbenzene derivatives.
Scientific Research Applications
1-Bromo-4-(2-iodoethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-4-ethylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodoethylbenzene: Lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-2-iodoethylbenzene: The position of the iodine atom differs, leading to variations in chemical behavior.
Uniqueness: 1-Bromo-4-(2-iodoethyl)benzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(2-iodoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDBQVCZDFTUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599321 | |
Record name | 1-Bromo-4-(2-iodoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85356-68-9 | |
Record name | 1-Bromo-4-(2-iodoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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